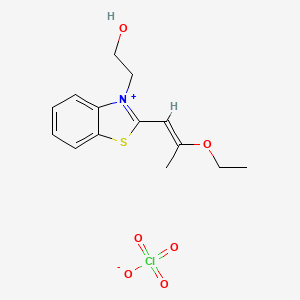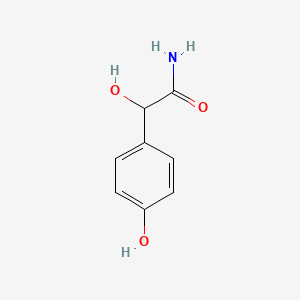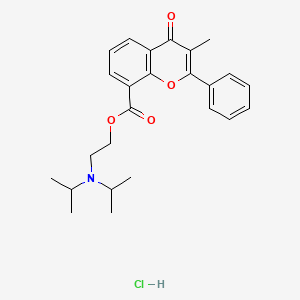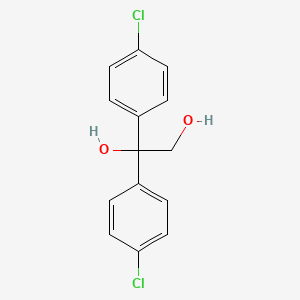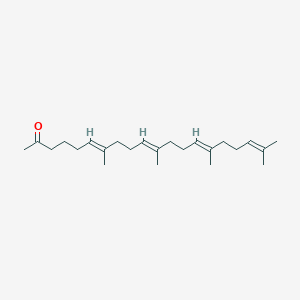
(6E,10E,14E)-7,11,15,19-tetramethylicosa-6,10,14,18-tetraen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6E,10E,14E)-7,11,15,19-tetramethylicosa-6,10,14,18-tetraen-2-one typically involves the coupling of isoprene units through a series of reactions. One common method involves the use of hexaprenyl halide, which is reacted with a monoprenyl derivative of menadiol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), at low temperatures .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce high yields of the desired terpenoid by optimizing the fermentation conditions, such as pH, temperature, and nutrient availability .
化学反応の分析
Types of Reactions
(6E,10E,14E)-7,11,15,19-tetramethylicosa-6,10,14,18-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated terpenoids, and various substituted compounds.
科学的研究の応用
(6E,10E,14E)-7,11,15,19-tetramethylicosa-6,10,14,18-tetraen-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex terpenoids and other organic compounds.
Biology: Studied for its role in biological processes and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various industrial chemicals
作用機序
The mechanism of action of (6E,10E,14E)-7,11,15,19-tetramethylicosa-6,10,14,18-tetraen-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
類似化合物との比較
Similar Compounds
Squalene: (6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene
Lycopersene: A stable and safe triterpenoid with antioxidant and antibacterial properties
Uniqueness
(6E,10E,14E)-7,11,15,19-tetramethylicosa-6,10,14,18-tetraen-2-one is unique due to its specific structure and the presence of multiple conjugated double bonds, which contribute to its distinct chemical and biological properties
特性
分子式 |
C24H40O |
|---|---|
分子量 |
344.6 g/mol |
IUPAC名 |
(6E,10E,14E)-7,11,15,19-tetramethylicosa-6,10,14,18-tetraen-2-one |
InChI |
InChI=1S/C24H40O/c1-20(2)12-9-14-22(4)16-11-18-23(5)17-10-15-21(3)13-7-8-19-24(6)25/h12-13,16-17H,7-11,14-15,18-19H2,1-6H3/b21-13+,22-16+,23-17+ |
InChIキー |
SBOCYPUKNYDTSX-DMLVRTFPSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCCC(=O)C)/C)/C)/C)C |
正規SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCCC(=O)C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


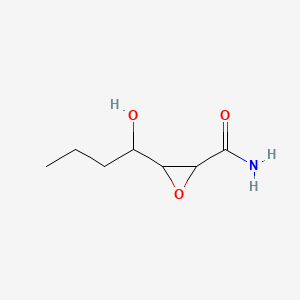
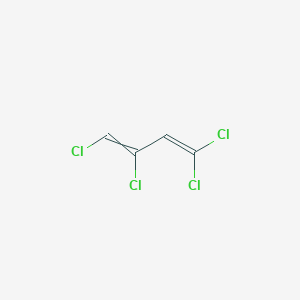
![[1,2,4]Triazino[3,4-f]purine-4,6,8(1H,7H,9H)-trione, 3,7,9-trimethyl-](/img/structure/B13826677.png)
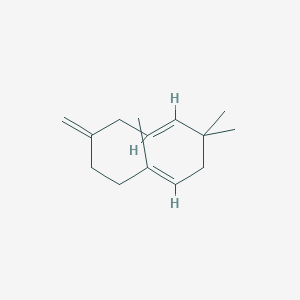
![(6S,10bR)-6-[4-(fluoromethylsulfanyl)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B13826703.png)
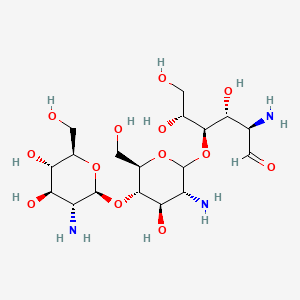
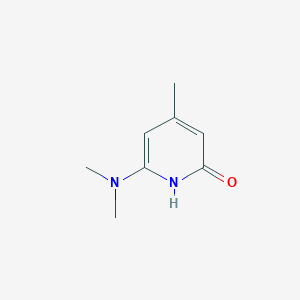
![5-ethyl-4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,6-diphenylpyridin-2-one](/img/structure/B13826718.png)
![[(1'R,3'R,4'R,5'R,6'R,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13826726.png)

